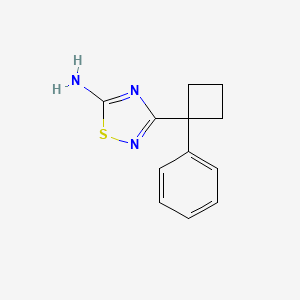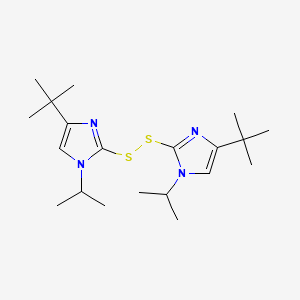
2,2'-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) is a chemical compound with the molecular formula C20H34N4S2 and a molecular weight of 394.64 g/mol . It is known for its unique structure, which includes two imidazole rings connected by a disulfide bond. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) typically involves the reaction of 4-tert-butyl-1-isopropylimidazole with sulfur or sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the formation of the disulfide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) involves its ability to interact with various molecular targets. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The imidazole rings can coordinate with metal ions, affecting the function of metalloproteins and enzymes . These interactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) can be compared with other disulfide-containing imidazole compounds, such as:
2,2’-Dithiobis(4-methyl-1H-imidazole): Similar structure but with a methyl group instead of tert-butyl and isopropyl groups.
2,2’-Dithiobis(4-ethyl-1H-imidazole): Similar structure but with an ethyl group instead of tert-butyl and isopropyl groups.
The uniqueness of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) lies in its specific substituents, which can influence its chemical reactivity and interactions with biological targets .
特性
CAS番号 |
61747-35-1 |
|---|---|
分子式 |
C20H34N4S2 |
分子量 |
394.6 g/mol |
IUPAC名 |
4-tert-butyl-2-[(4-tert-butyl-1-propan-2-ylimidazol-2-yl)disulfanyl]-1-propan-2-ylimidazole |
InChI |
InChI=1S/C20H34N4S2/c1-13(2)23-11-15(19(5,6)7)21-17(23)25-26-18-22-16(20(8,9)10)12-24(18)14(3)4/h11-14H,1-10H3 |
InChIキー |
UACGDGTZNFKYQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(N=C1SSC2=NC(=CN2C(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorobenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281114.png)
![2-{4-bromo-2-[(butylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B15281120.png)
![3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281127.png)
![3-(Benzo[b]thiophen-2-ylmethyl)piperidine](/img/structure/B15281147.png)
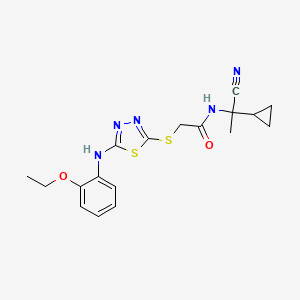
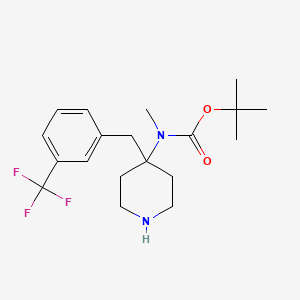
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281182.png)
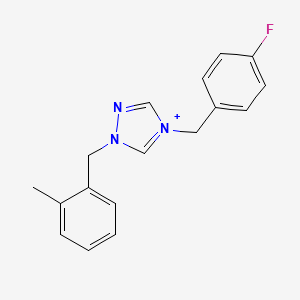

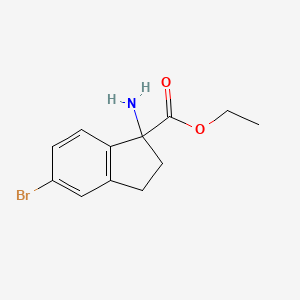
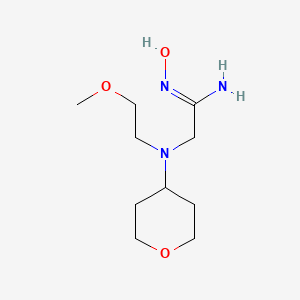
![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)
